One of the primary applications of Platinum(II) acetylacetonate (Pt(acac)₂) in scientific research lies in its use as a precursor for the preparation of nanocatalysts and thin films. [] Its popularity in this role stems from several advantages:
These combined features make Pt(acac)₂ a versatile precursor for various nanostructured materials, including:
Beyond its role as a precursor, Pt(acac)₂ demonstrates catalytic activity in specific organic reactions. Notably, it has been shown to be an efficient catalyst for:
Platinum(II) acetylacetonate, also known as platinum(II) bis(acetylacetonate) or Pt(acac)2, is a coordination compound with the chemical formula Pt(C5H7O2)2. It is a yellow, air-stable solid that finds significant use as a precursor to various platinum-based catalysts in scientific research []. Acetylacetonate (acac) acts as a bidentate ligand, meaning it binds to the central platinum atom through two oxygen atoms, forming a square planar geometry around the platinum center [].
X-ray crystallography reveals that Pt(acac)2 adopts a square planar geometry. The platinum(II) center is surrounded by four oxygen atoms, each belonging to a separate acetylacetonate ligand. The Pt-O bond lengths are typically around 200 pm, indicating strong covalent bonding []. The delocalized π-electron system within the acetylacetonate ligands contributes to the stability of the molecule.
Pt(acac)2 can be synthesized by reacting potassium tetrachloroplatinate(II) (K2PtCl4) with acetylacetone (acacH) in an organic solvent like ethanol according to the following balanced equation:
K2PtCl4 + 2 acacH → Pt(acac)2 + 2 KCl + 2 HCl
Pt(acac)2 undergoes thermal decomposition at elevated temperatures (>240°C) to form platinum metal and volatile organic fragments.
Due to its role as a catalyst precursor, Pt(acac)2 can undergo various ligand exchange reactions to generate new platinum complexes with specific catalytic properties. For instance, reacting Pt(acac)2 with triphenylphosphine (PPh3) leads to the formation of Pt(PPh3)2, a catalyst commonly used in alkene hydrogenation reactions.
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